4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide
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Overview
Description
4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.358. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A significant application of derivatives related to "4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide" is in the synthesis of compounds with antimicrobial properties. Research conducted by Sarvaiya, Gulati, and Patel (2019) outlines the synthesis and antimicrobial activity evaluation of arylazopyrazole pyrimidone clubbed heterocyclic compounds. These compounds were tested against various bacteria and fungi, showcasing their potential as antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Heterocyclic Synthesis
Another application is in the field of heterocyclic chemistry, where the compound is utilized as a precursor for synthesizing diverse heterocyclic frameworks. Hussein, Harb, and Mousa (2008) explored its use in generating new polyfunctionally substituted pyridine and pyrazole derivatives, highlighting its versatility in creating complex molecular structures with potential pharmacological activities (Hussein, Harb, & Mousa, 2008).
Anticancer Research
Moreover, compounds synthesized from "this compound" have been evaluated for their potential anticancer activities. A study by Redda and Gangapuram (2007) on substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents demonstrated moderate cytotoxicity against MCF-7 breast cancer cell lines, indicating its relevance in developing new anticancer drugs (Redda & Gangapuram, 2007).
Corrosion Inhibition
Interestingly, derivatives of this compound have also found applications in material science, particularly as corrosion inhibitors. Sudheer and Quraishi (2015) investigated the corrosion inhibition effect of aryl pyrazolo pyridine derivatives on copper in hydrochloric acid systems. Their study provides insight into the compound's potential for protecting metals against corrosion, which is crucial for extending the lifespan of metal structures and components (Sudheer & Quraishi, 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, suggesting that this compound may also interact with multiple receptors .
Mode of Action
It is known that similar compounds can interact with their targets, leading to various changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biological pathways, suggesting that this compound may also have a broad spectrum of biological activities .
Result of Action
Similar compounds have been found to have various biological and pharmacological activities .
Properties
IUPAC Name |
4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-16(13-4-2-1-3-5-13)6-7-17(22)19-14-9-11-20-15(12-14)8-10-18-20/h1-5,8,10,14H,6-7,9,11-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMQBIIXPXOAPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)CCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.